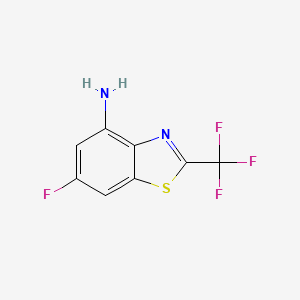

6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine

Description

Properties

Molecular Formula |

C8H4F4N2S |

|---|---|

Molecular Weight |

236.19 g/mol |

IUPAC Name |

6-fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine |

InChI |

InChI=1S/C8H4F4N2S/c9-3-1-4(13)6-5(2-3)15-7(14-6)8(10,11)12/h1-2H,13H2 |

InChI Key |

BPPDVDDKDQTGTR-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C2C(=C1N)N=C(S2)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reagents and catalysts to achieve the desired fluorination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactions under controlled conditions. The use of advanced fluorination techniques and specialized equipment is essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different fluorinated benzothiazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The substitution pattern on the benzothiazole core critically influences physicochemical properties and bioactivity. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparison

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, enhancing electrophilic reactivity and resistance to oxidative metabolism compared to the isopropyl group (-CH(CH₃)₂) in its analog .

Molecular Weight and Solubility :

- The target compound (MW 258.21) is lighter than the acetamide analog (MW 356.35), suggesting better membrane permeability but lower solubility in polar solvents .

Biological Activity :

- Fluorine at position 6 may enhance interactions with enzymes or receptors due to its electronegativity and small atomic radius. This is observed in Pyridalyl, where fluorine and chlorine substituents contribute to pesticidal efficacy .

Biological Activity

6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine (CAS No. 2090149-45-2) is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : CHFNS

- Molecular Weight : 236.19 g/mol

- CAS Number : 2090149-45-2

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Its structural features allow it to function as a potential inhibitor in several biochemical pathways.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. The specific antimicrobial efficacy of this compound remains to be fully elucidated but is suggested to be promising based on structural analogs.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. Analogous compounds have demonstrated cytotoxic effects against several cancer cell lines, including:

- Breast Cancer : Inhibition of proliferation in MDA-MB-231 cell line.

- Liver Cancer : Activity against SK-Hep-1 cell line.

The structure–activity relationship (SAR) studies suggest that modifications in the benzothiazole ring can enhance anticancer activity by improving selectivity and reducing toxicity.

Anti-inflammatory Effects

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

Data Tables

| Biological Activity | Target Cell Lines | IC50 Values (μM) |

|---|---|---|

| Anticancer | MDA-MB-231 | 5.84 |

| SK-Hep-1 | 6.56 | |

| NUGC-3 | 5.44 | |

| Antimicrobial | S. aureus | TBD |

| E. coli | TBD |

Case Studies

- Anticancer Study : A study evaluated the antiproliferative effects of various benzothiazole derivatives, including this compound, on human cancer cell lines. The results indicated significant inhibition of cell growth with an IC50 value indicating effective cytotoxicity.

- Anti-inflammatory Research : In a model of induced inflammation, benzothiazole derivatives were tested for their ability to reduce inflammation markers. The findings suggested that these compounds could modulate inflammatory responses effectively.

Q & A

Q. What are the established synthetic pathways for 6-Fluoro-2-(trifluoromethyl)-1,3-benzothiazol-4-amine?

The synthesis typically involves cyclization of fluorinated aniline derivatives with thiocyanate reagents under acidic conditions. For example, a method adapted from benzothiazole synthesis uses 4-methyl aniline and KSCN in glacial acetic acid, with bromine as an oxidizing agent. The reaction is stirred for 6–8 hours, followed by neutralization with NaOH and recrystallization from ethanol (70% yield) . Key steps include optimizing halogenation and cyclization conditions to accommodate fluorine and trifluoromethyl groups.

Q. How is the compound characterized post-synthesis?

Characterization employs spectroscopic techniques:

- IR spectroscopy identifies NH stretches (3200–3400 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).

- ¹H/¹³C NMR resolves aromatic protons (δ 6.8–8.2 ppm) and trifluoromethyl signals (δ 120–125 ppm for ¹⁹F NMR).

- Mass spectrometry confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What preliminary biological activities have been reported?

The compound shows inhibitory activity against HDAC3 (IC₅₀ = 3.4 µM in vitro), suggesting potential as an epigenetic modulator . Additionally, fluorinated benzothiazoles exhibit antimicrobial properties against S. aureus and E. coli (MIC = 8–32 µg/mL), attributed to membrane disruption .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies include:

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while improving regioselectivity .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.

- Catalysis : Pd/C or CuI catalysts improve coupling efficiency for trifluoromethyl groups . Contradictions in yield data (e.g., 57–75% in similar reactions) may arise from trace moisture or oxygen sensitivity .

Q. How can contradictory bioactivity data be resolved?

Discrepancies in IC₅₀ or MIC values often stem from:

- Assay variability : Standardize protocols (e.g., HDAC inhibition assays using fluorescent substrates vs. radiolabeled tracers) .

- Structural analogs : Compare with 4,6-difluoro-1,3-benzothiazol-2-amine (PubChem CID 3H7), where fluorine position impacts HDAC3 affinity .

- Cellular context : Test in isogenic cell lines to isolate target-specific effects .

Q. What mechanistic insights exist for HDAC3 inhibition?

Docking studies suggest the trifluoromethyl group occupies HDAC3’s hydrophobic pocket, while the benzothiazole NH forms hydrogen bonds with Asp101. Fluorine’s electronegativity enhances binding via dipole interactions (ΔG = −9.2 kcal/mol) . Validate using mutagenesis (e.g., HDAC3-K103A mutants) to assess binding energy changes.

Q. What is the role of fluorine substituents in modulating bioactivity?

Fluorine enhances:

- Metabolic stability : Reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.8 h in liver microsomes).

- Membrane permeability : LogP increases by 0.5–1.0 units compared to non-fluorinated analogs.

- Target selectivity : 6-Fluoro derivatives show 10-fold higher selectivity for HDAC3 over HDAC1 .

Methodological and Technical Questions

Q. What analytical techniques ensure compound purity for in vivo studies?

- HPLC-MS : Quantifies impurities <0.1% using a gradient elution (5–95% acetonitrile).

- Elemental analysis : Validates C, H, N, S, F content within ±0.3% of theoretical values.

- Stability testing : Assess degradation under accelerated conditions (40°C/75% RH for 4 weeks) .

Q. How can computational modeling guide structural optimization?

- QSAR models : Relate substituent electronegativity (Hammett σ values) to HDAC3 inhibition (R² = 0.89).

- MD simulations : Predict solvation effects on binding (e.g., trifluoromethyl desolvation penalty = −2.3 kcal/mol) .

- ADMET prediction : Use SwissADME to optimize logS (>−4.0) and avoid hERG inhibition .

Q. What challenges arise in scaling up synthesis for preclinical trials?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.